7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one
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Overview
Description
“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3 (4H)-one, a benzoxazine derivative, has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The InChI key for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is PAIXLUJFHMKEMR-UHFFFAOYSA-N . The canonical SMILES representation is CN1C(=O)COC2=C1C=CC(=C2)Br .Physical And Chemical Properties Analysis
“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a solid substance with a molecular weight of 242.07 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 222 . It does not have any rotatable bonds .Scientific Research Applications
Anticancer Activity
The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These compounds were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate). Remarkably, three of the synthesized compounds exhibited significant anticancer effects compared to the standard drug etoposide . Further molecular docking studies with the epidermal growth factor receptor (EGFR) supported their anticancer potential.
Antibacterial Properties
The 1,4-benzoxazine scaffold, including derivatives like our compound of interest, has demonstrated antibacterial activity . Researchers have explored its potential in combating bacterial infections, making it an interesting candidate for further investigation.
Antithrombotic Effects
The 1,4-benzoxazine derivatives have also been studied for their antithrombotic properties . Understanding their mechanisms of action and potential applications in preventing blood clot formation could be valuable.
Anticonvulsant Activity
Our compound falls within the class of 1,4-benzoxazines known for their anticonvulsant effects . Investigating its impact on seizure control and neuronal excitability could yield valuable insights.
Immunomodulatory Potential
Isoxazole derivatives, such as those linked to our compound, are known for their immunomodulatory properties . Exploring their effects on the immune system could lead to novel therapeutic approaches.
Other Biological Activities
The 1,4-benzoxazine and isoxazole scaffolds have been associated with various other activities, including dopamine agonism , PI3Kinase inhibition , and PGI2 receptor activation . Investigating these aspects further may reveal additional applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXLUJFHMKEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716499 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one | |
CAS RN |
1260778-66-2 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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